molecular formula C8H9ClN2O5S2 B8281431 (RS)-1-(5-chloro-4-nitro-thiophene-2-sulfonyl)-pyrrolidin-3-ol

(RS)-1-(5-chloro-4-nitro-thiophene-2-sulfonyl)-pyrrolidin-3-ol

Cat. No.: B8281431
M. Wt: 312.8 g/mol
InChI Key: DURITPIAQACKDK-UHFFFAOYSA-N
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Description

(RS)-1-(5-chloro-4-nitro-thiophene-2-sulfonyl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H9ClN2O5S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClN2O5S2

Molecular Weight

312.8 g/mol

IUPAC Name

1-(5-chloro-4-nitrothiophen-2-yl)sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C8H9ClN2O5S2/c9-8-6(11(13)14)3-7(17-8)18(15,16)10-2-1-5(12)4-10/h3,5,12H,1-2,4H2

InChI Key

DURITPIAQACKDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (RS)-3-pyrrolidinol (0.75 g, 8.6 mmol) in THF (18 ml) was added at room temperature 5-chloro-4-nitrothiophene-2-sulfonyl chloride (1.5 g, 5.72 mmol) and triethylamine (0.88 ml, 6.3 mmol). The light yellow suspension was stirred at room temperature for 17 h, and evaporated. The crude product was further purified by column chromatography on silica gel (ethyl acetate), and subsequent crystallization from dichloromethane/MeOH/hexane to yield (RS)-1-(5-chloro-4-nitro-thiophene-2-sulfonyl)-pyrrolidin-3-ol (0.65 g, 36%) as a yellow solid. MS (EI) 312.0 [(M)+], mp 96° C.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

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